molecular formula C14H11NO2 B13870849 3-(3-hydroxy-5-methylphenoxy)Benzonitrile CAS No. 920036-14-2

3-(3-hydroxy-5-methylphenoxy)Benzonitrile

Katalognummer: B13870849
CAS-Nummer: 920036-14-2
Molekulargewicht: 225.24 g/mol
InChI-Schlüssel: NBVSRBQQOYTHFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-hydroxy-5-methylphenoxy)Benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxy and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile typically involves the reaction of 3-hydroxy-5-methylphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-hydroxy-5-methylphenoxy)Benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)

    Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)

Major Products Formed

    Oxidation: 3-(3-formyl-5-methylphenoxy)Benzonitrile

    Reduction: 3-(3-hydroxy-5-methylphenoxy)Benzylamine

    Substitution: Various substituted derivatives depending on the electrophile used

Wissenschaftliche Forschungsanwendungen

3-(3-hydroxy-5-methylphenoxy)Benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-hydroxybenzonitrile
  • 3-methylbenzonitrile
  • 3-phenoxybenzonitrile

Uniqueness

3-(3-hydroxy-5-methylphenoxy)Benzonitrile is unique due to the presence of both hydroxy and methyl groups on the phenoxy ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and physical properties that differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

920036-14-2

Molekularformel

C14H11NO2

Molekulargewicht

225.24 g/mol

IUPAC-Name

3-(3-hydroxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H11NO2/c1-10-5-12(16)8-14(6-10)17-13-4-2-3-11(7-13)9-15/h2-8,16H,1H3

InChI-Schlüssel

NBVSRBQQOYTHFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.